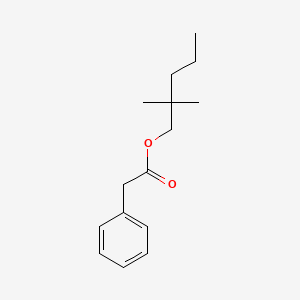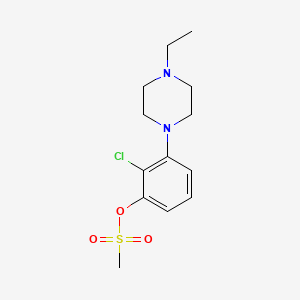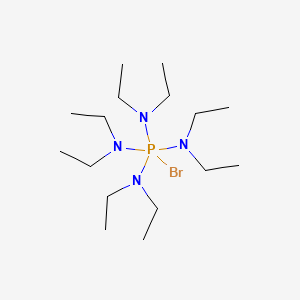
Phosphonothioic acid, methyl-, O-methyl O-(4-(methylsulfinyl)-m-tolyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester is a heterocyclic organic compound with the molecular formula C10H15O4PS2. It is known for its unique chemical structure, which includes a thiophosphonic acid ester and a methylsulfinyl phenyl group. This compound is used primarily in research and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester typically involves the reaction of methylthiophosphonic dichloride with 3-methyl-4-(methylsulfinyl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Methylthiophosphonic dichloride+3-methyl-4-(methylsulfinyl)phenol→Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is the sulfone derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced to the phenyl ring.
Applications De Recherche Scientifique
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the development of advanced materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester involves its interaction with specific molecular targets. The thiophosphonic acid ester group can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfinyl phenyl group may also contribute to its biological effects by modulating oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl O-[3-methyl-4-(methylsulfonyl)phenyl]ester
- Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfonyl)phenyl]ester
Uniqueness
Methylthiophosphonic acid O-methyl O-[3-methyl-4-(methylsulfinyl)phenyl]ester is unique due to its combination of a thiophosphonic acid ester and a methylsulfinyl phenyl group. This structural arrangement imparts distinctive chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
6552-19-8 |
|---|---|
Formule moléculaire |
C10H15O3PS2 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
methoxy-methyl-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15O3PS2/c1-8-7-9(13-14(3,15)12-2)5-6-10(8)16(4)11/h5-7H,1-4H3 |
Clé InChI |
DHPHGWYFHFFKAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OP(=S)(C)OC)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)








![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)


